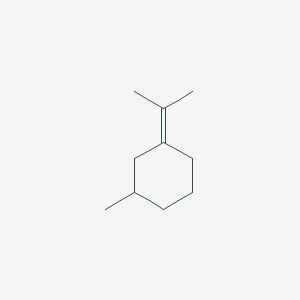

m-Menth-3(8)-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13828-34-7 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

1-methyl-3-propan-2-ylidenecyclohexane |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h9H,4-7H2,1-3H3 |

InChI Key |

NBSQIOVLBNJEFJ-UHFFFAOYSA-N |

SMILES |

CC1CCCC(=C(C)C)C1 |

Canonical SMILES |

CC1CCCC(=C(C)C)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for M Menth 3 8 Ene and Its Chemical Analogs

Enantioselective and Diastereoselective Synthesis Approaches

The creation of specific stereoisomers of menthane derivatives relies heavily on enantioselective and diastereoselective synthetic methods. These approaches are essential for building the chiral centers characteristic of these monoterpenes with high fidelity.

Sharpless Asymmetric Dihydroxylation as a Chiral Induction Strategy

The Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. mdpi.comtandfonline.com This reaction utilizes osmium tetroxide as the primary oxidant in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.orgencyclopedia.pub The choice between the pseudo-enantiomeric ligands, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the absolute configuration of the resulting diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand), simplify the application of this methodology. wikipedia.org

In the context of menthane analog synthesis, the AD reaction has been instrumental in establishing key stereocenters. A notable application is the asymmetric synthesis of both enantiomers of trans-p-menth-3-ene-1,2,8-triol, a naturally occurring monoterpene alcohol. tandfonline.comtandfonline.comresearchgate.net In one synthetic route, a diene precursor was subjected to AD, where the reaction selectively hydroxylated the more electron-rich double bond within the cyclohexene (B86901) ring. tandfonline.com

Interestingly, studies have revealed unexpected outcomes in the enantiofacial selectivity of the AD reaction with certain menthane precursors. For instance, the synthesis of trans-p-menth-3-ene-1,2,8-triol showed a reversal of the expected facial selectivity based on the Sharpless mnemonic. tandfonline.comtandfonline.com When using AD-mix-α, one route yielded the (+)-enantiomer, while a different synthetic route using the same reagent produced the (−)-enantiomer, contrary to the standard predictive model. tandfonline.com This dissonance highlights the subtle substrate-catalyst interactions that can influence stereochemical outcomes. The enantiomeric excess (ee) achieved in these syntheses can be modest initially but is often enhanced through recrystallization. tandfonline.com

| Synthetic Route | Substrate | Reagent | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Route A | Diene 5 | AD-mix-α | cis-Diol 7 (A-α) | 40% | 34% |

| Route A | Diene 5 | AD-mix-β | cis-Diol 7 (A-β) | 43% | 1.2% |

| Route B | Alcohol 6 | AD-mix-α | cis-Diol (B-α) | 76% | 54.5% |

| Route B | Alcohol 6 | AD-mix-β | cis-Diol (B-β) | 91% | 59.4% |

Lewis Acid-Catalyzed Ene Reactions for Carbon-Carbon Bond Formation and Cyclization

The ene reaction is a pericyclic process that involves an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), leading to the formation of a new sigma bond and a shifted double bond. wikipedia.org While thermal ene reactions often require high temperatures, the use of Lewis acid catalysts can significantly accelerate the reaction, allowing it to proceed under much milder conditions with improved selectivity. wikipedia.orginflibnet.ac.in This catalytic approach has become a cornerstone for constructing complex molecular architectures, including the cyclic frameworks of monoterpenes.

Lewis acids such as alkylaluminum halides (e.g., Me₂AlCl) and zinc bromide (ZnBr₂) are effective catalysts, particularly for enophiles containing a carbonyl group. wikipedia.orgacs.org The Lewis acid activates the enophile by complexing with it, making it more electrophilic and susceptible to attack by the ene. inflibnet.ac.in This strategy is famously employed in the industrial synthesis of isopulegol (B1217435), a precursor to menthol (B31143), through the intramolecular ene cyclization of citronellal (B1669106). google.com In this reaction, a Lewis acid promotes the formation of a crucial carbon-carbon bond that establishes the p-menthane (B155814) ring system. google.com

The mechanism of Lewis acid-catalyzed ene reactions can be either concerted, with a polar transition state, or stepwise, involving a zwitterionic intermediate. wikipedia.org The operative pathway depends on the reactivity of the components and the specific catalyst used. wikipedia.org Intramolecular ene reactions are particularly powerful for synthesizing cyclic compounds, with the geometry and stereoselectivity of the cyclization being highly controlled. wikipedia.orgscite.ai In the synthesis of menthane-like structures, these reactions offer a direct route to form the six-membered ring with control over the stereochemistry of the newly formed chiral centers.

| Catalyst | Ene / Enophile System | Reaction Type | Significance |

|---|---|---|---|

| Zinc Bromide (ZnBr₂) | Citronellal | Intramolecular Carbonyl-Ene | Key step in the cyclization to form isopulegol, a menthol precursor. google.com |

| Dimethylaluminum Chloride (Me₂AlCl) | α,β-Unsaturated Aldehydes/Ketones | Intermolecular Carbonyl-Ene | Highly useful for reactions with various aldehydes, expanding the scope of C-C bond formation. wikipedia.org |

| Scandium Triflate (Sc(OTf)₃) | Thioamides and Bicyclobutanes | Formal Ene Reaction | Demonstrates high diastereoselectivity in forming complex cyclobutane (B1203170) derivatives. rsc.org |

Chemoenzymatic Synthesis for Stereoselective Transformations

Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the versatility of traditional organic chemistry to create efficient and highly selective reaction pathways. beilstein-journals.org Enzymes, operating under mild conditions, can catalyze transformations with exceptional regio- and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts. mdpi.com This approach is particularly valuable in monoterpene synthesis, where multiple chiral centers must be controlled.

Lipases are frequently used for the kinetic resolution of racemic alcohols and their derivatives, a key strategy for obtaining enantioenriched building blocks. mdpi.com For example, lipase-mediated acetylation can separate diastereomeric forms of menthane precursors. researchgate.net Squalene-hopene cyclases (SHCs) have been engineered to perform stereocontrolled cyclizations of linear terpene precursors, producing chiral scaffolds with excellent enantiomeric and diastereomeric excess. researchgate.net

Furthermore, specific enzymes from biosynthetic pathways can be harnessed for targeted transformations. In the synthesis of intermediates for the peppermint monoterpenoid pathway, (−)-isopiperitenone reductase (IPR) was used for the conjugate reduction of (−)-isopiperitenone to produce (+)-cis-isopulegone. acs.orgresearchgate.net This enzymatic step proceeds with high stereoselectivity, providing access to an intermediate that is difficult to obtain through purely chemical means. acs.org Similarly, terpene synthases can be employed to cyclize non-natural substrate analogs, expanding the chemical diversity of accessible terpenoids. doi.org

| Enzyme/Enzyme Class | Substrate | Transformation | Product |

|---|---|---|---|

| Lipase AK | Racemic p-menthan-3-ol derivatives | Resolution via acetylation | Enantioenriched p-menthan-3-ols. mdpi.com |

| (−)-Isopiperitenone Reductase (IPR) | (−)-Isopiperitenone | Conjugate reduction | (+)-cis-Isopulegone. acs.orgresearchgate.net |

| (S)-Germacrene D Synthase (GDS) | Methylated Farnesyl Diphosphates | Cyclization | Non-natural (S)-14,15-dimethylgermacrene D. doi.org |

| Nicotiana tabacum Double-Bond Reductase (NtDBR) | (+)-Pulegone | Ene reduction | (−)-Menthone and (+)-Isomenthone. acs.org |

Asymmetric Hydrogenation in Chiral Monoterpene Synthesis

Asymmetric hydrogenation is a premier industrial method for the enantioselective reduction of prochiral double bonds to create chiral centers with high efficiency and atom economy. ajchem-b.commdpi.com The process typically employs transition metal catalysts (based on rhodium, ruthenium, or iridium) coordinated to chiral ligands. ajchem-b.com This strategy has been famously applied in the Takasago process for L-menthol synthesis, which involves the asymmetric isomerization of an allylic amine catalyzed by a Rh-BINAP complex. nptel.ac.in

In the synthesis of chiral monoterpenes, the asymmetric hydrogenation of C=C double bonds is a key step. For instance, the hydrogenation of geraniol (B1671447) and nerol (B1678202) using a Ru(II)-BINAP catalyst can produce chiral citronellol (B86348) with high enantioselectivity. ethz.ch The hydroxyl group of the substrate often acts as a directing group, anchoring the molecule to the catalyst to ensure a highly stereoselective hydrogen delivery. ethz.ch

Modern advancements have led to the development of highly efficient catalysts for a broad range of substrates. Chiral spiro iridium catalysts, for example, are effective for the hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters, yielding functionalized chiral allylic alcohols with two adjacent stereocenters in excellent enantioselectivities. rsc.org These methods provide direct access to valuable chiral building blocks that are integral to the synthesis of complex natural products, including monoterpene alkaloids. rsc.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| [Ru(II)((S)-BINAP)] | Geraniol/Nerol | (R)- or (S)-Citronellol | Good to excellent ee. ethz.ch |

| [(S)-BINAP]₂Rh | Diethylgeranyl amine | (R)-Citronellal enamine | >98% ee. nptel.ac.in |

| Ir-SpiroPAP | Exocyclic γ,δ-unsaturated β-ketoesters | Chiral allylic alcohols | Up to >99% ee. rsc.org |

| (R, R)-Et-DuPhos-Rh | Methyl (Z)-α-acetamidocinnamate (MAC) | Phenylalanine derivative | >99% (R). ajchem-b.com |

Mechanistic Studies of Transformation Reactions

Understanding the mechanisms behind the formation and interconversion of monoterpenes is crucial for controlling reaction outcomes. Studies into dehydration and isomerization pathways reveal the complex interplay of intermediates, catalysts, and reaction conditions that dictate the final product distribution.

Dehydration Reactions and Isomerization Pathways of Monoterpene Alcohols

The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis and a key process in both the chemical and biological pathways of monoterpenes. libretexts.org The reaction is typically catalyzed by strong acids (e.g., sulfuric or phosphoric acid) and proceeds via either an E1 or E2 mechanism, depending on the alcohol's structure (primary, secondary, or tertiary). libretexts.org Secondary and tertiary alcohols, common in monoterpene structures, generally dehydrate through an E1 mechanism involving a carbocation intermediate. libretexts.org The formation of this carbocation allows for potential rearrangements, leading to a mixture of isomeric alkenes.

The dehydration of monoterpene alcohols such as terpinen-4-ol and isopulegol using metal triflate catalysts (e.g., Fe(OTf)₃, Hf(OTf)₄) has been studied as a method to produce valuable olefin mixtures. rsc.org These reactions, conducted under solvent-free conditions, can yield a variety of menthadiene isomers. The product distribution is influenced by the catalyst and reaction conditions, with isomerization pathways proceeding either through carbocation migration or via alkene hydration-dehydration sequences. rsc.org

In biological systems, isomerization is often catalyzed by specific enzymes. For example, the enzyme LinD, a (de)hydratase-isomerase, can interconvert β-myrcene, (S)-linalool, and geraniol. nih.gov The mechanism involves a series of protonation, hydration, and dehydration steps within the enzyme's active site, which carefully guides the substrate through carbocationic intermediates to yield specific isomers. nih.gov Similarly, the base-mediated isomerization of (+)-cis-isopulegone to the thermodynamically more stable (+)-pulegone is a critical chemical step in chemoenzymatic pathways, demonstrating how simple changes in reaction conditions can drive the formation of different isomers. acs.org

| Catalyst | Temperature (°C) | Major Products | Conversion (%) |

|---|---|---|---|

| Fe(OTf)₃ | 150 | Terpinolene, α-Terpinene, γ-Terpinene | 99 |

| Hf(OTf)₄ | 150 | Terpinolene, α-Terpinene, γ-Terpinene | 99 |

Carbonium Ion Intermediates and Rearrangement Mechanisms in Terpene Chemistry

The chemistry of terpenes is replete with examples of reactions proceeding through carbocationic intermediates, which are prone to rearrangements. These rearrangements often lead to a variety of structurally diverse products from a single precursor. The formation and fate of these carbonium ions are influenced by factors such as the substrate structure, reaction conditions, and the nature of the acidic catalyst.

In the context of menthane derivatives, the rearrangement of 2,3-epoxycarane catalyzed by a Lewis acid provides a pathway to 2-methyl-4-isopropylcyclohex-3-en-1-one, also known as m-menthenone. google.com The proposed mechanism involves the formation of a carbonium ion upon epoxide ring-opening. The stereochemistry of the starting epoxide influences the subsequent rearrangement pathways. For instance, the rearrangement of trans-2,3-epoxycarane is suggested to proceed through specific carbonium ion intermediates, leading to the observed product without methyl migration. google.com In contrast, rearrangements of other terpene epoxides, like limonene (B3431351) oxide, can proceed with ring contraction instead of methyl migration. google.com

The stability of carbocations is a crucial factor in determining the product distribution. For example, the t-butyl cation is notably stable and can be formed under strongly acidic conditions. rsc.org The study of these intermediates, often through spectroscopic methods like NMR in superacid media, has provided significant insights into the mechanisms of these complex transformations. rsc.org The choice of solvent can also play a significant role in the distribution of products, as seen in the solvolysis of neopentyl toluene-p-sulphonate, where the reaction proceeds through at least three different intermediates, including a neopentyl ion-pair and the t-pentyl cation. rsc.org

These principles of carbocation chemistry are fundamental to understanding and predicting the outcomes of many synthetic transformations in terpene chemistry, including those that could be applied to the synthesis of m-menth-3(8)-ene and its analogs.

Prins Cyclizations and Carbonyl Ene Reactions for Cyclic Systems

The Prins reaction and the related carbonyl-ene reaction are powerful carbon-carbon bond-forming reactions that are widely used in the synthesis of cyclic compounds, including those with terpene skeletons. psgcas.ac.inresearchgate.net These reactions typically involve the acid-catalyzed condensation of an alkene with a carbonyl compound. researchgate.net

Prins Cyclization:

The Prins reaction is a versatile method for constructing oxygen-containing heterocycles. researchgate.netresearchgate.net The key step involves the formation of an oxocarbenium ion, which then reacts with an alkene in either an intermolecular or intramolecular fashion. researchgate.net This reaction has been extensively used in the fragrance industry. researchgate.net For instance, the synthesis of menthol can be achieved through a two-step process starting with the Prins cyclization of citronellal to form isopulegol, which is then hydrogenated. rsc.org This process requires a bifunctional catalyst possessing both acidic and hydrogenation capabilities. rsc.org

The choice of catalyst, which can be a Brønsted or Lewis acid, is critical and can influence the selectivity of the reaction. researchgate.net Heterogeneous catalysts, such as zeolites and mesoporous materials, have been investigated to develop more environmentally friendly and reusable catalytic systems. researchgate.netorganic-chemistry.org For example, phosphomolybdic acid in water has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes to produce 4-hydroxytetrahydropyran derivatives with high cis-selectivity. organic-chemistry.org The reaction is proposed to proceed through an (E)-oxocarbenium ion intermediate that adopts a chair-like transition state. organic-chemistry.org

Carbonyl-Ene Reaction:

The carbonyl-ene reaction is another valuable tool for forming cyclic systems and has been applied to the synthesis of various natural products. arkat-usa.orgscispace.com This reaction can be performed thermally at high temperatures or, more commonly, under milder conditions using a Lewis acid catalyst. arkat-usa.org Intramolecular carbonyl-ene reactions are particularly useful for constructing carbocyclic rings. arkat-usa.org For example, a thermal ene reaction of a β-(alkoxy)acrylate has been used in a stereoselective synthesis of cis-γ-irone. arkat-usa.org

The regioselectivity of the carbonyl-ene reaction can be dependent on the Lewis acid used and the geometry of the intermediate zwitterions. arkat-usa.org Highly reactive enophiles, such as chloral (B1216628) and glyoxalates, can undergo the reaction under relatively mild conditions. psgcas.ac.in The development of catalytic and bimolecular versions of the ene reaction has expanded its synthetic utility, allowing for the construction of quaternary carbon centers and functionalized cyclohexanes. nih.gov

The table below summarizes key aspects of these cyclization reactions.

| Reaction | Key Intermediate | Common Catalysts | Typical Products |

| Prins Cyclization | Oxocarbenium ion | Brønsted acids (e.g., p-TSA), Lewis acids (e.g., InCl₃), Heterogeneous catalysts (e.g., zeolites, Ce-MCM-41) | Tetrahydropyrans, Dihydropyrans |

| Carbonyl-Ene Reaction | Zwitterionic intermediate (in Lewis acid-catalyzed reactions) | Lewis acids (e.g., ZnI₂, BF₃·OEt₂), Thermal conditions | Homoallylic alcohols, Cyclic systems |

Reduction Strategies (e.g., Hydride Reduction of Episulphides)

The reduction of episulphides (thiiranes) to the corresponding alkanes or thiols is a useful transformation in organic synthesis, particularly in the preparation of sulfur-containing terpenoids. Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for this purpose.

A key application of this methodology is in the synthesis of monoterpene thiols, which are often potent flavor and fragrance compounds. researchgate.net For example, the synthesis of 2-mercapto-p-menth-8-ene and 1-mercapto-p-menth-8-ene has been achieved via the hydride reduction of the corresponding episulphides, which were prepared from (+)-trans- and (+)-cis-limonene 1,2-epoxides, respectively. researchgate.net Similarly, 3-mercapto-carane has been prepared by the hydride reduction of cis-3,4-epithiocarane. researchgate.net

The synthesis of the episulphide precursors can be achieved by treating the corresponding epoxides with reagents like N,N-dimethylthioformamide in trifluoroacetic acid or by a two-step process involving reaction with thiourea (B124793) followed by a base. researchgate.netmdpi.comencyclopedia.pub The reduction of the resulting thiirane (B1199164) with LiAlH₄ typically proceeds in good yield. mdpi.comencyclopedia.pub

This reduction strategy provides a reliable method for accessing thiols from alkenes via a two-step epoxidation/thioepoxidation-reduction sequence. The table below provides examples of terpenoid thiols synthesized using this approach.

| Starting Epoxide | Episulphide Intermediate | Reducing Agent | Final Thiol Product | Reference |

| (+)-trans-Limonene 1,2-epoxide | cis-1,2-Epithio-p-menth-8-ene | LiAlH₄ | 2-Mercapto-p-menth-8-ene | researchgate.net |

| (+)-cis-Limonene 1,2-epoxide | trans-1,2-Epithio-p-menth-8-ene | LiAlH₄ | 1-Mercapto-p-menth-8-ene | researchgate.net |

| trans-3,4-Epoxy-carane | cis-3,4-Epithiocarane | LiAlH₄ | 3-Mercapto-carane | researchgate.net |

| Racemic Epoxide (from racemic limonene) | Racemic Thiirane | LiAlH₄ | Racemic p-Menth-8-en-1-thiol | mdpi.com |

Derivatization for Synthetic Utility

Acylation and Esterification Reactions

Acylation and esterification are fundamental reactions in organic chemistry that are used to introduce acyl groups into molecules, often to modify their properties or to serve as a synthetic handle for further transformations. In terpene chemistry, these reactions are frequently applied to the hydroxyl groups of terpene alcohols.

The esterification of terpene alcohols can be challenging, particularly for tertiary alcohols and those prone to acid-catalyzed rearrangements or dehydration. tandfonline.comgoogle.com To circumvent these issues, various methods have been developed. For instance, reacting a terpene alcohol with an acid anhydride (B1165640) in the presence of an entrainer like toluene (B28343) allows for the azeotropic removal of the carboxylic acid byproduct, driving the reaction to completion. google.com Alternatively, carrying out the reaction in a neutral or alkaline medium using acylating agents like acid halides or anhydrides can prevent undesirable side reactions. google.com Transesterification in the presence of a basic catalyst is another effective approach. google.com

More recently, environmentally benign methods have been explored. The use of Brønsted acidic ionic liquids as both catalysts and solvents has shown promise for the esterification of terpene alcohols, offering advantages such as ease of product separation and catalyst recycling. tandfonline.com Another innovative approach involves the use of a scandium triflate-catalyzed ring-opening of donor-acceptor cyclopropanes to achieve efficient esterification of alcohols, including terpenes, under mild acidic conditions. acs.org

The acylation of terpenes is not limited to alcohols. For example, p-menth-1-ene can be acylated by reacting it with an aliphatic acid anhydride in the presence of a condensing catalyst like zinc chloride to produce alkyl (1-p-menth-6-en-yl) ketones. perfumerflavorist.com

The table below highlights different methods for the esterification of terpene alcohols.

| Method | Acylating Agent | Catalyst/Conditions | Key Features | Reference(s) |

| Azeotropic Distillation | Acid Anhydride | Toluene (entrainer) | Removes carboxylic acid byproduct, drives equilibrium. | google.com |

| Neutral/Alkaline Medium | Acid Halide or Anhydride | Base (e.g., pyridine) | Avoids acid-catalyzed side reactions like dehydration and rearrangement. | google.com |

| Transesterification | Ester of an Organic Acid | Basic Catalyst | Mild conditions, suitable for sensitive substrates. | google.com |

| Ionic Liquids | Carboxylic Acid | Brønsted Acidic Ionic Liquid | "Green" protocol, catalyst is recyclable. | tandfonline.com |

| Catalytic Strain-Release | Mixed Anhydrides with Donor-Acceptor Cyclopropane | Sc(OTf)₃ | Mild acidic conditions, efficient for various alcohols. | acs.org |

Formation of Thiourea Derivatives

Thiourea derivatives are a versatile class of compounds with a wide range of applications, including in medicinal chemistry, agriculture, and as organocatalysts. rsc.orgmdpi.com The synthesis of thioureas often involves the reaction of an isothiocyanate with an amine. mdpi.com

In the context of terpenes, the incorporation of a thiourea moiety can lead to compounds with interesting biological activities. For example, terpene-based acyl thiourea derivatives have been synthesized and evaluated for their antifungal properties. rsc.org It was found that the introduction of the acyl-thiourea unit into a terpene framework can result in enhanced antifungal activity and lower toxicity. rsc.org

The synthesis of these derivatives typically starts from a terpene-derived carboxylic acid, which is converted to an acyl isothiocyanate. This intermediate is then reacted with various amines to generate a library of thiourea derivatives. rsc.org

Furthermore, thiourea derivatives themselves can serve as organocatalysts in various transformations. For instance, they have been used to catalyze the ring-opening of terpene-based cyclic carbonates with amines to generate urethane (B1682113) monomers, which can then be polymerized to form non-isocyanate polyurethanes (NIPUs). researchgate.netspringernature.com This approach offers a more sustainable route to polyurethanes using renewable terpene feedstocks. researchgate.netspringernature.com The catalytic activity of the thiourea is often enhanced by the presence of electron-withdrawing groups on the aryl moieties of the catalyst. researchgate.net

Biosynthetic Pathways and Enzymatic Transformations of Monoterpenes

Overview of Monoterpene Biosynthesis Pathways (e.g., Methylerythritol Phosphate (B84403) Pathway)

Monoterpenes are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govcaister.com Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. caister.comfrontiersin.orgpnas.org

The MEP pathway is primarily responsible for the biosynthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls. caister.comfrontiersin.orgwikipathways.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govpnas.orgrsc.org This initial reaction is catalyzed by the enzyme DXP synthase (DXS). Following this, a series of enzymatic reactions convert DXP into MEP, which is then further processed through several intermediates to ultimately yield IPP and DMAPP. caister.comrsc.org The regulation of the MEP pathway is complex, with several enzymes, including DXS, being key control points. pnas.orgrsc.org

The table below outlines the sequential enzymatic steps of the Methylerythritol Phosphate (MEP) pathway.

| Step | Substrate | Enzyme | Product |

| 1 | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | CDP-ME synthase (CMS) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | CDP-ME kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |

| 5 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | ME-cPP synthase (MCS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) | HDS | (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate (HMBPP) |

| 7 | (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate (HMBPP) | HDR | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

Table based on information from references caister.comrsc.org.

Characterization of Key Enzymes in Monoterpene Anabolism

The synthesis of the vast array of monoterpene structures from the basic C10 precursor, geranyl diphosphate (GPP), is orchestrated by a suite of specialized enzymes. These enzymes exhibit remarkable specificity, catalyzing a variety of transformations including cyclization, hydroxylation, oxidation, reduction, and isomerization.

Prenyltransferases are a class of enzymes that catalyze the formation of prenyl diphosphates of varying chain lengths. pnas.org Geranyl diphosphate synthase (GPPS) is a key prenyltransferase in monoterpene biosynthesis. pnas.orgmdpi.com It facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP). pnas.orgfrontiersin.org GPP serves as the universal linear precursor for the synthesis of all monoterpenes. pnas.orgmdpi.comfrontiersin.org In plants, GPPS is typically localized within the plastids. mdpi.com

Monoterpene cyclases, also known as monoterpene synthases, are responsible for the cyclization of the linear GPP into a diverse array of cyclic monoterpene skeletons. nih.govpnas.org Limonene (B3431351) synthase is a well-characterized monoterpene cyclase that catalyzes the conversion of GPP to limonene. nih.govpnas.orgacs.org The reaction mechanism involves the initial ionization of GPP to form a geranyl cation intermediate. acs.org This is followed by a series of intramolecular rearrangements and cyclization steps, ultimately leading to the formation of the limonene ring structure. nih.govpnas.orgresearchgate.net Different stereoisomers of limonene, such as (+)-limonene and (-)-limonene (B1674923), are produced by distinct limonene synthase enzymes. nih.govacs.org For instance, (+)-limonene synthase is found in citrus fruits, while (-)-limonene synthase is present in species like spearmint. acs.org

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse family of heme-containing enzymes that play a crucial role in the functional diversification of monoterpenes. researchgate.netpnas.org These enzymes typically catalyze the hydroxylation of the parent monoterpene hydrocarbon, introducing an oxygen atom to a specific carbon position. researchgate.netontosight.ai This initial hydroxylation is often a gateway to a series of subsequent redox reactions, leading to a wide range of more complex monoterpenoids. researchgate.net

Limonene-3-hydroxylase is a specific cytochrome P450 enzyme that catalyzes the hydroxylation of limonene at the C3 position to produce trans-isopiperitenol. asm.orgresearchgate.netnih.gov This reaction is a critical step in the biosynthesis of menthol (B31143) in peppermint (Mentha x piperita). pnas.orgnih.gov The high regiospecificity of these enzymes is a key determinant of the final monoterpenoid profile in a particular plant species. researchgate.net

Following hydroxylation, dehydrogenases are often involved in the further oxidation of the newly introduced hydroxyl group. nih.govnih.gov trans-Isopiperitenol dehydrogenase is an NAD⁺-dependent enzyme that catalyzes the oxidation of trans-isopiperitenol to isopiperitenone (B1196671). nih.govevitachem.comresearchgate.net This conversion is a key step in the biosynthetic pathway leading to pulegone (B1678340) and subsequently menthol in peppermint. pnas.orgnih.gov The enzyme from peppermint has been cloned and characterized, revealing it to be a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govresearchgate.net Interestingly, a highly homologous enzyme in spearmint, carveol (B46549) dehydrogenase, performs a similar oxidation on a different substrate, demonstrating the subtle evolutionary divergence of these enzymes. nih.gov

Isomerases catalyze the rearrangement of atoms within a molecule, often leading to a more stable or a biosynthetically requisite intermediate. In the menthol biosynthetic pathway, after the reduction of isopiperitenone to cis-isopulegone, an isomerase is required to shift the position of a double bond. pnas.orgmpg.de cis-Isopulegone isomerase (IPGI) catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone. pnas.orgacs.org This reaction moves the double bond into conjugation with the carbonyl group, a critical step for the subsequent reduction to menthone and isomenthone (B49636). mpg.de While the enzyme from Mentha has been challenging to isolate, studies have shown that a bacterial Δ5-3-ketosteroid isomerase can perform this function, highlighting the potential for enzyme engineering in recreating biosynthetic pathways. nih.govacs.orgresearchgate.net

Reductases (e.g., Pulegone Reductase, Menthone Reductase)

Reductases are critical enzymes in the p-menthane (B155814) monoterpenoid pathway, catalyzing key stereospecific reduction steps that determine the final composition of essential oils. Pulegone reductase and menthone reductase, in particular, are central to the biosynthesis of menthol and its isomers from the precursor (+)-pulegone. researchgate.netpnas.org

Pulegone Reductase (PR) Pulegone reductase (PR) is a NADPH-dependent enzyme that catalyzes the reduction of the C2-C8 double bond of pulegone. frontiersin.org This reaction is a crucial branch point in the pathway. In Mentha piperita, (+)-pulegone reductase (MpPR) preferentially converts (+)-pulegone into (−)-menthone and (+)-isomenthone. frontiersin.orgresearchgate.net The enzyme demonstrates high substrate specificity; for instance, MpPR shows a higher binding affinity for (+)-pulegone over its enantiomer, (−)-pulegone. nih.gov This stereoselectivity is vital as it directs the downstream pathway toward the production of (−)-menthol, the principal component of peppermint oil. frontiersin.org Research has identified specific amino acid residues (Leu56, Val282, and Val284 in MpPR) that are critical determinants of this substrate and product stereoselectivity. frontiersin.org

Menthone Reductase (MR) Following the action of pulegone reductase, the resulting ketones, (−)-menthone and (+)-isomenthone, are further reduced by a family of menthone reductases. These enzymes are stereospecific dehydrogenases that produce the various stereoisomers of menthol. nih.gov In peppermint, two primary menthone reductases have been characterized:

(-)-Menthone:(-)-(3R)-menthol reductase (MMR): This enzyme primarily reduces (−)-menthone to (−)-(3R)-menthol, the desired end-product of peppermint oil. It shows high stereoselectivity for producing (3R)-configured menthols. nih.govresearchgate.net It can also convert (+)-isomenthone to (+)-(3R)-neoisomenthol. nih.gov

(-)-Menthone:(+)-(3S)-neomenthol reductase (MNR): This enzyme mainly converts (−)-menthone into (+)-(3S)-neomenthol. It is selective for producing (3S)-configured products and can also reduce (+)-isomenthone to (+)-(3S)-isomenthol. nih.govresearchgate.net

The combined activities of these reductases are responsible for the final profile of menthol isomers found in peppermint essential oil. researchgate.net Molecular modeling and kinetic assays have confirmed the exquisite enantioselectivity of these enzymes, which bind specific substrates in precise orientations relative to the NADPH cofactor to ensure the correct stereochemical outcome. researchgate.net

Table 1: Characteristics of Key Reductases in the p-Menthane Pathway

Enzyme Source Organism Substrate(s) Primary Product(s) Cofactor Key Function (+)-Pulegone Reductase (PR) Mentha piperita (+)-Pulegone (−)-Menthone, (+)-Isomenthone NADPH Reduces the α,β-unsaturated double bond of pulegone, a key step directing flux towards menthol. [13, 27] (−)-Menthone:(−)-(3R)-menthol Reductase (MMR) Mentha piperita (−)-Menthone, (+)-Isomenthone (−)-Menthol, (+)-Neoisomenthol NADPH Stereospecifically produces (3R)-menthol isomers, particularly the commercially valuable (−)-menthol. acs.org (−)-Menthone:(+)-(3S)-neomenthol Reductase (MNR) Mentha piperita (−)-Menthone, (+)-Isomenthone (+)-Neomenthol, (+)-Isomenthol NADPH Stereospecifically produces (3S)-menthol isomers. acs.org

Genetic Manipulation and Pathway Engineering in Monoterpene-Producing Organisms

Metabolic engineering provides powerful tools to modify the biosynthetic pathways of monoterpenes in both native plant producers and microbial systems. nih.gov These strategies aim to increase yields, improve the compositional profile of essential oils, or produce novel compounds.

In plants like peppermint, genetic manipulation has focused on overcoming rate-limiting steps and redirecting metabolic flux. frontiersin.orgresearchgate.net One successful approach involves upregulating genes in the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the precursors for monoterpene synthesis. Overexpression of the gene for 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), for example, has led to significant increases in essential oil yield in transgenic peppermint. researchgate.netpnas.org Another strategy involves modifying the expression of genes within the monoterpene pathway itself. For instance, suppressing the gene for menthofuran (B113398) synthase (MFS), which competes with pulegone reductase for the (+)-pulegone substrate, resulted in a more favorable oil composition with lower levels of undesirable pulegone and menthofuran and higher levels of menthone and menthol. pnas.org

Microorganisms, particularly the yeast Saccharomyces cerevisiae, have emerged as highly adaptable platforms for producing monoterpenes. uq.edu.aufrontiersin.org A primary challenge in yeast is that the native farnesyl diphosphate synthase (Erg20p) efficiently produces C15 precursors for sterol biosynthesis, leaving little of the C10 precursor, geranyl diphosphate (GPP), available for monoterpene synthesis. acs.org Engineering efforts have successfully mutated Erg20p to function primarily as a GPP synthase, dramatically increasing monoterpene titers. acs.orgnih.gov Further strategies include:

Pathway Compartmentalization: Targeting the monoterpene biosynthesis pathway to mitochondria can isolate it from competing cytosolic pathways, leading to a substantial increase in product yield. researchgate.net

Upregulation of the Mevalonate (MVA) Pathway: Increasing the metabolic flux towards terpene precursors by overexpressing key enzymes like a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1). frontiersin.org

Heterologous Gene Expression: Introducing monoterpene synthase genes from various plants to produce specific compounds like sabinene (B1680474) or geraniol (B1671447). acs.org

These combined approaches have led to dramatic increases in monoterpene production in yeast, demonstrating the potential of microbial cell factories as a sustainable source of these valuable chemicals. acs.org

Table 2: Examples of Genetic Engineering Strategies for Monoterpene Production

Organism Strategy Target Gene/Enzyme Observed Outcome Mentha piperita (Peppermint) Overexpression 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) Increased total essential oil yield by up to 40-50%. [6, 11] Mentha piperita (Peppermint) Gene Suppression (Co-suppression) Menthofuran Synthase (MFS) Decreased undesirable menthofuran and pulegone; increased desirable menthone and menthol. scielo.br Saccharomyces cerevisiae (Yeast) Protein Engineering Farnesyl Diphosphate Synthase (Erg20p) Converted Erg20p into a GPP synthase, significantly boosting monoterpene production. [5, 16] Saccharomyces cerevisiae (Yeast) Pathway Compartmentalization Geraniol biosynthesis pathway Targeting the pathway to mitochondria resulted in a 6-fold increase in geraniol yield compared to cytosolic production. researchgate.net

Microbial Biotransformation of Monoterpenoid Substrates

Microbial biotransformation utilizes whole cells or isolated enzymes from bacteria, fungi, and yeasts to perform specific chemical modifications on a substrate. researchgate.net This approach is a powerful tool for producing novel or high-value derivatives from abundant and inexpensive monoterpene precursors like limonene and pulegone. mdpi.commagtech.com.cn These processes are often highly regio- and stereoselective, yielding products that are difficult to obtain through conventional chemical synthesis. magtech.com.cn

A wide range of microorganisms have been shown to transform monoterpenes through reactions such as hydroxylation, oxidation, reduction, and hydration. nih.gov Fungi, including species of Aspergillus, Penicillium, and Fusarium, are particularly effective biocatalysts. scielo.org.coresearchgate.net For example, the biotransformation of (R)-(+)-limonene, a major component of citrus oils, can yield a variety of valuable oxygenated products:

Hydroxylation: Pseudomonas and Rhodococcus species can hydroxylate limonene to produce carveol, which can be further oxidized to carvone. mdpi.comscielo.br

Hydration: Penicillium digitatum and Pseudomonas gladioli can hydrate (B1144303) the double bond of limonene to form α-terpineol, a valuable fragrance compound. mdpi.comscielo.org.co

Epoxidation: Cytochrome P450 monooxygenases in fungi can catalyze the epoxidation of the double bonds in limonene. scielo.org.co

Pulegone is another monoterpenoid substrate that can be biotransformed. Studies have shown it can be reduced to menthone and isomenthone or hydroxylated at various positions by microbial metabolic pathways. researchgate.netmdpi.com These biotransformation capabilities highlight the potential to generate diverse chemical structures from simple monoterpenoid skeletons.

Table 3: Selected Examples of Microbial Biotransformation of Monoterpenes

Microorganism Substrate Major Product(s) Transformation Type Penicillium digitatum (R)-(+)-Limonene (R)-(+)-α-Terpineol Hydration pnas.org Rhodococcus opacus Limonene trans-Carveol, Carvone Hydroxylation, Oxidation researchgate.net Fusarium oxysporum Limonene Perillyl alcohol, Limonene-1,2-diol Hydroxylation researchgate.net Corynespora cassiicola α-Terpinene (1R,2R)-p-menth-3-ene-1,2-diol Dihydroxylation researchgate.net Saccharomyces cerevisiae Geraniol Citronellol (B86348) Reduction frontiersin.org Aspergillus niger Limonene α-Terpineol, Perillyl alcohol Hydroxylation frontiersin.org

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For m-Menth-3(8)-ene, distinct signals would be expected for the methyl, methylene, and methine protons, as well as the vinylic protons of the exocyclic double bond. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons in the cyclohexane (B81311) ring, the methyl group, the isopropylidene group, and the exocyclic double bond would be characteristic.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 2.0-2.2 (m) | 40-45 |

| 2 | 1.8-2.0 (m) | 30-35 |

| 3 | - | 145-150 |

| 4 | 5.3-5.5 (s) | 120-125 |

| 5 | 1.9-2.1 (m) | 35-40 |

| 6 | 1.5-1.7 (m) | 25-30 |

| 7 | 0.9-1.0 (d) | 20-25 |

| 8 | 4.7-4.9 (br s) | 110-115 |

| 9 | 1.7-1.8 (s) | 20-25 |

| 10 | 1.7-1.8 (s) | 20-25 |

Note: These are estimated values and may differ from experimental data. Multiplicity is abbreviated as s (singlet), d (doublet), m (multiplet), br s (broad singlet).

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of the proton spin systems within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks that are characteristic of the molecule's structure. The fragmentation of terpenes like this compound is often complex, but key fragments can provide structural clues.

Expected Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment |

|---|---|

| 136 | Molecular Ion [C₁₀H₁₆]⁺ |

| 121 | [M - CH₃]⁺ |

| 93 | [M - C₃H₇]⁺ |

| 79 | Tropylium-like ion |

Note: These are predicted fragmentation patterns based on the general fragmentation of monoterpenes.

High-Resolution Field Ionization Mass Spectrometry (HR-FIMS)

HR-FIMS is a soft ionization technique that results in less fragmentation than EI-MS, often yielding a prominent molecular ion peak. This is particularly useful for confirming the molecular weight of a compound. When coupled with a high-resolution mass analyzer, it can provide the accurate mass of the molecular ion, which allows for the determination of the elemental formula.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Quantification and Confirmation

GC-MS/MS is a highly sensitive and selective technique used for the quantification and confirmation of trace amounts of a compound in a complex matrix. The gas chromatograph separates the components of a mixture, and the tandem mass spectrometer provides two stages of mass analysis for enhanced selectivity. This technique would be ideal for detecting and quantifying this compound in essential oils or other natural product extracts. A specific precursor-to-product ion transition would be monitored for unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Derivatized Compounds

While direct analysis of volatile and non-polar compounds like this compound by liquid chromatography is less common than by gas chromatography, LC-MS/MS can be a powerful tool, particularly after derivatization. Derivatization is a chemical modification process that can enhance the compound's properties for better separation and detection.

For terpenes, derivatization can improve ionization efficiency and provide more specific fragmentation patterns in mass spectrometry, aiding in confident identification and sensitive quantification. Although specific derivatization protocols for this compound are not extensively documented in publicly available literature, general strategies for terpenes can be applied. These often involve targeting the double bonds within the molecule.

Recent advancements have also explored the use of atmospheric pressure chemical ionization (APCI) for the analysis of terpenes by LC-MS/MS without the need for derivatization. This technique is suitable for less polar and volatile compounds and offers a direct method for their quantification. A study on the simultaneous quantification of terpenes and cannabinoids in Cannabis sativa L. utilized a reversed-phase C18 column with an LC-APCI-MS/MS system. While this study did not specifically include this compound, the methodology demonstrates a viable approach for its analysis. nih.gov

Table 1: Potential Derivatization Strategies for Terpenes Amenable to LC-MS/MS Analysis

| Derivatization Reagent | Target Functional Group | Potential Advantages for this compound |

| Dimethyl disulfide (DMDS) | Carbon-carbon double bonds | Forms adducts that can be readily analyzed by MS, providing information on the location of the double bond. |

| Reagents targeting hydroxyl groups (after oxidation/hydration of the double bond) | Hydroxyl groups | Increases polarity for better retention in reversed-phase LC and introduces a site for further derivatization to enhance ionization. |

Chromatographic Separation Methods

Gas chromatography is the primary analytical technique for the separation and analysis of volatile compounds such as this compound. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.

The choice of the GC column is critical for achieving good separation of isomeric terpenes. Non-polar or mid-polar columns are typically used for terpene analysis.

Table 2: Reported Kovats Retention Indices for p-Mentha-3,8-diene on Different GC Columns pherobase.com

| Kovats Retention Index | GC Column Type |

| 1060 | SPB-1 (non-polar) |

| 1072 | DB-5 (low-polarity) |

Note: These values are for a related isomer and serve as an estimate. The actual retention index for this compound will vary.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and preconcentration of volatile and semi-volatile organic compounds from various matrices before their analysis by GC-MS. A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample (either directly or to the headspace above it), and the analytes adsorb onto the fiber. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed.

The selection of the SPME fiber coating is crucial for the efficient extraction of the target analytes. For non-polar volatile compounds like this compound, fibers with non-polar or mixed-polarity coatings are generally preferred.

Table 3: Common SPME Fiber Coatings Suitable for Terpene Analysis

| Fiber Coating | Polarity | Typical Applications |

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and non-polar compounds. |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Wide range of volatile compounds, including terpenes. |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Very volatile compounds and gases. |

Studies on essential oils from various plants have successfully used these types of fibers to extract a wide range of terpenes, including those with the p-menthane (B155814) skeleton. nih.govscispace.com

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique, but its application to highly non-polar and volatile compounds like this compound can be challenging due to their poor retention on conventional reversed-phase columns and lack of a strong UV chromophore.

However, with appropriate method development, HPLC can be used for the analysis of such compounds. Key considerations include:

Column: A non-polar stationary phase, such as C18 or C8, is typically used in reversed-phase HPLC. For non-polar compounds, a highly retentive phase or a normal-phase setup might be necessary.

Mobile Phase: A mixture of water and a miscible organic solvent, like acetonitrile or methanol, is common in reversed-phase HPLC. For non-polar compounds, a mobile phase with a high percentage of organic solvent or a non-aqueous mobile phase might be required.

Detection: Since this compound lacks a significant chromophore for UV detection at standard wavelengths (e.g., 254 nm), detection at lower wavelengths (around 200-220 nm) where some terpenes exhibit absorbance, is often necessary. nih.gov Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides universal detection and structural information.

A study on the analysis of terpenes by LC-MS/MS utilized a C18 column with a gradient of water and methanol. thermofisher.com While this method was developed for a range of terpenes, it provides a starting point for the development of an HPLC method for this compound.

Table 4: General Starting Conditions for HPLC Analysis of Non-Polar Terpenes

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. An FTIR spectrum is a plot of this absorption as a function of wavenumber (cm⁻¹).

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in its structure, which primarily consists of C-H bonds (alkane and alkene) and C=C bonds.

Table 5: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Alkene (=C-H) |

| 3000 - 2850 | C-H stretch | Alkane (C-H) |

| 1680 - 1640 | C=C stretch | Alkene |

| 1470 - 1430 | C-H bend | Alkane (CH₂) |

| 1385 - 1365 | C-H bend | Alkane (CH₃) |

| 995 - 885 | C-H bend | Alkene (=C-H out-of-plane) |

The exact positions of these peaks can provide information about the specific environment of the functional groups within the molecule. For comparison, the FTIR spectrum of (-)-menthone, a related p-menthane derivative, shows strong C-H stretching vibrations between 2953 cm⁻¹ and 2869 cm⁻¹ and a characteristic C=O stretch at 1706 cm⁻¹. researchgate.netresearchgate.net While this compound lacks the carbonyl group, the C-H stretching region would be comparable.

Raman Spectroscopy (including Surface-Enhanced Raman Scattering - SERS)

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, making it a powerful tool for chemical identification and structural analysis. When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational modes of the molecule, providing a unique spectral fingerprint.

For a molecule like this compound, which is a hydrocarbon, Raman spectroscopy would be particularly sensitive to the vibrations of its carbon-carbon and carbon-hydrogen bonds. The key functional groups that would yield characteristic Raman signals are the C=C double bond within the cyclohexene (B86901) ring and the various C-H bonds in the methyl and isopropyl groups.

Expected Raman Spectral Features for this compound:

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Description |

| C=C Stretch | 1640 - 1680 | Stretching vibration of the endocyclic double bond. This is typically a strong and sharp peak in the Raman spectrum of unsaturated hydrocarbons. |

| =C-H Stretch | 3000 - 3100 | Stretching vibrations of the hydrogen atoms attached to the double-bonded carbons. |

| C-H Stretch (sp³) | 2850 - 3000 | Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and isopropyl groups, as well as the saturated portion of the ring. |

| CH₂/CH₃ Bending | 1375 - 1465 | Scissoring and bending vibrations of the methylene and methyl groups. |

| C-C Stretch (alkane) | 800 - 1200 | Stretching vibrations of the single carbon-carbon bonds within the ring and the alkyl substituents. |

| Ring Vibrations | 700 - 1200 | Complex vibrations involving the entire cyclohexene ring structure, often referred to as "ring breathing" modes. |

This table presents predicted data based on typical vibrational frequencies of functional groups found in similar organic molecules.

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically increases the intensity of the Raman signal, in some cases by factors of 10⁶ to 10¹¹ tib.eu. This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver tib.eu. The primary mechanisms behind SERS are electromagnetic enhancement, which arises from the localized surface plasmon resonance of the metallic nanostructures, and chemical enhancement, which involves charge-transfer interactions between the molecule and the metal surface.

The application of SERS to this compound would involve preparing a SERS-active substrate, such as a colloidal solution of silver or gold nanoparticles, and introducing the compound. The interaction of the C=C double bond's π-electrons with the metal surface could lead to a significant enhancement of its characteristic Raman signal. This would be particularly useful for detecting trace amounts of this compound or for studying its orientation and interaction with the metallic surface. The selection rules for SERS can differ from those of conventional Raman spectroscopy, potentially revealing vibrational modes that are otherwise weak or forbidden tib.eu.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material wikipedia.org. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed psu.edu.

For a pure sample of this compound, which is composed solely of carbon and hydrogen, XPS analysis would primarily focus on the C 1s core level. While hydrogen is present, it is not directly detectable by XPS. The high-resolution C 1s spectrum would provide insights into the different chemical environments of the carbon atoms.

Expected XPS Spectral Features for this compound:

Since this compound is a hydrocarbon with carbon atoms in similar chemical states (i.e., bonded to other carbons and hydrogens), the C 1s spectrum is expected to show a single, relatively narrow peak. However, subtle differences in the chemical environment between the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the saturated ring and alkyl groups could lead to a slight broadening of the main C 1s peak.

| Core Level | Expected Binding Energy (eV) | Corresponding Functional Group |

| C 1s | ~284.8 - 285.0 | C-C and C-H bonds (sp² and sp³ hybridized carbon) |

This table presents predicted data based on typical binding energies for hydrocarbons. The binding energy of adventitious carbon is often used as a reference point at 284.8 eV.

If this compound were part of a surface film or had undergone surface modification (e.g., oxidation), XPS would be a powerful tool to identify the resulting changes in surface chemistry. For instance, the formation of carbon-oxygen bonds would result in additional peaks in the C 1s spectrum at higher binding energies (typically 286-289 eV for C-O, C=O, and O-C=O groups). The O 1s spectrum would also provide information about the presence and nature of any oxygen-containing functional groups. This makes XPS an invaluable technique for assessing the surface purity and chemical composition of this compound and its derivatives.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods are employed to investigate the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. For m-Menth-3(8)-ene, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the geometric parameters of its most stable conformations.

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to the study of excited states. This allows for the theoretical prediction of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions from the ground state to various excited states.

Prediction of Spectroscopic Data

Theoretical calculations are instrumental in predicting various spectroscopic data for this compound, which can aid in its identification and characterization. By employing methods like DFT, it is possible to compute theoretical vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can be calculated and correlated with experimental data to confirm the molecular structure and assign specific signals to individual atoms within the molecule.

Table 1: Theoretically Predictable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT |

| ¹H and ¹³C NMR Spectroscopy | Chemical Shifts (ppm), Coupling Constants (Hz) | DFT (e.g., GIAO method) |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax), Oscillator Strength | TD-DFT |

Analysis of Reaction Energy Diagrams and Transition States

Computational chemistry is a vital tool for mapping the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy diagram can be constructed. This diagram provides critical information about the thermodynamics (relative energies of reactants and products) and kinetics (the height of the energy barriers, or activation energies) of a reaction.

The transition state is a fleeting, high-energy structure that represents the peak of the energy barrier between reactants and products. researchgate.net Locating and characterizing the geometry and energy of transition states using computational methods is crucial for understanding the reaction mechanism at a fundamental level. For reactions such as additions, isomerizations, or oxidations of this compound, DFT calculations can reveal the step-by-step pathway, including the identification of any transient intermediates. This analysis helps in predicting the feasibility of a reaction and the conditions required for it to occur.

Frontier Molecular Orbital (FMO) Theory in Pericyclic Reactions (e.g., Ene Reaction)

Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgdergipark.org.tr This theory is particularly powerful for understanding pericyclic reactions, a class of reactions that proceed through a cyclic transition state.

The ene reaction is a classic example of a pericyclic reaction where this compound, with its allylic hydrogens, can potentially act as the "ene" component. In an ene reaction, an alkene with an allylic hydrogen (the ene) reacts with a compound containing a multiple bond (the enophile) to form a new sigma bond, with a concurrent shift of the double bond and a 1,5-hydrogen transfer. mdpi.com

According to FMO theory, the feasibility and stereochemical outcome of an ene reaction can be predicted by examining the symmetry and energy of the HOMO of the ene and the LUMO of the enophile (or vice versa). A favorable interaction occurs when the lobes of these orbitals can overlap constructively. The energy gap between the HOMO and LUMO is also a key indicator of reactivity; a smaller gap generally implies a more facile reaction. While specific FMO analyses for this compound in ene reactions were not found in the provided search results, the principles of FMO theory provide a robust framework for predicting its behavior in such transformations.

Role in Natural Products Chemistry and Chemical Biology

Contribution to Structural Revision of Previously Reported Natural Monoterpenes

A pivotal role of chemical synthesis in natural product chemistry is the unambiguous confirmation of proposed structures. At times, the initial structural elucidation of a natural product, based on spectroscopic data alone, can be erroneous. Total synthesis of the proposed structure and comparison of its analytical data (e.g., NMR, MS) with that of the natural isolate serves as the ultimate proof of structure. Discrepancies between the synthetic and natural data indicate an incorrect initial assignment, prompting a structural revision.

While this synthesis-guided approach is crucial across monoterpene chemistry, specific documented instances where m-Menth-3(8)-ene was directly synthesized to revise the structure of another natural product are not prominent in the reviewed literature. However, the principle is well-illustrated by the closely related p-menthane (B155814) series. For example, synthetic studies were essential in revising the structures of several monoterpenes isolated from different plants. tandfonline.comrsc.org Natural products isolated from Mentha haplocalyx, Asiasarum sieboldii, and Curcuma comosa were initially assigned various incorrect structures. tandfonline.comresearchgate.net Through careful racemic and asymmetric synthesis, the genuine structure for these isolates was determined to be trans-p-menth-3-ene-1,2,8-triol. tandfonline.comresearchgate.net This case highlights the power of synthesis in correcting the chemical record.

Table 1: Example of Synthesis-Guided Structural Revision in the Monoterpene Class

| Originally Reported Compound Name | Plant Source | Initially Proposed Structure | Revised Structure |

|---|---|---|---|

| Unnamed Monoterpene Alcohol | Mentha haplocalyx | 3,3,5-trimethyl-2-oxabicyclo[2.2.2]oct-5-en-4-ol | trans-p-menth-3-ene-1,2,8-triol |

| Asiasarinol | Asiasarum sieboldii | (An unspecified structure) | trans-p-menth-3-ene-1,2,8-triol |

| Comosoxide B | Curcuma comosa | (An unspecified structure) | trans-p-menth-3-ene-1,2,8-triol |

This table illustrates the concept of structural revision in the related p-menthane series, as detailed examples for this compound were not available in the searched literature. tandfonline.comrsc.orgresearchgate.net

Chemical Transformations for the Discovery of Novel Bioactive Analogs

The carbon skeleton of natural products like this compound serves as a valuable scaffold for the synthesis of new, biologically active compounds. The presence of a reactive exocyclic double bond in this compound makes it a versatile starting material for various chemical transformations. evitachem.com Key reactions include:

Hydrogenation: The double bond can be reduced to form saturated m-menthane derivatives. evitachem.com

Hydrolysis: In the presence of acid or base catalysts, the double bond can be hydrated to introduce alcohol functional groups. evitachem.com

Oxidation: The double bond can be oxidized to yield compounds with ketone or aldehyde functionalities. evitachem.com

These transformations allow chemists to create libraries of novel analogs that can be screened for therapeutic activities. While this compound itself has been investigated for potential anti-inflammatory and analgesic properties, its derivatives are of significant interest for discovering new biological functions. evitachem.com

A specific example is the identification of antifungal properties in a derivative of the m-menthane skeleton. The compound m-Mentha-3(8),6-diene has demonstrated antifungal activity, particularly against the pathogenic yeast Candida albicans. mdpi.com Research suggests its mechanism of action involves the disruption of the fungal cell wall's integrity. mdpi.comespublisher.com This finding highlights the potential of using the m-menthane framework as a starting point for developing new antimicrobial agents. The broader class of monoterpenes and their derivatives are frequently used as scaffolds in drug discovery to produce compounds with a wide range of biological activities, from anticancer to neuroprotective effects. mdpi.com

Table 2: Bioactive Analogs and Derivatives Based on the Menthane Skeleton

| Compound/Derivative Class | Transformation/Source | Reported Biological Activity |

|---|---|---|

| This compound | Natural product and synthetic intermediate | Investigated for anti-inflammatory and analgesic properties. evitachem.com |

| m-Mentha-3(8),6-diene | Derivative of the m-menthane skeleton | Antifungal activity against Candida albicans. mdpi.comespublisher.com |

| m-Cymene-8-ol | Isolated from Curcuma pierreana | An oxygenated natural m-menthane derivative. researchgate.net |

| Saturated m-menthanes | Hydrogenation of this compound | Scaffolds for further functionalization. evitachem.com |

| m-Menthane alcohols | Hydrolysis of this compound | Potential for various bioactivities. evitachem.com |

Q & A

Q. What analytical methods are recommended for identifying and quantifying m-Menth-3(8)-ene in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method, with specific parameters such as a non-polar capillary column (e.g., DB-5MS) and temperature programming (e.g., 50°C to 250°C at 5°C/min). Retention indices and mass spectral libraries (e.g., NIST) are critical for confirmation. Trace amounts (<0.1%) require high sensitivity detectors (e.g., FID or MS in SIM mode) to avoid false negatives .

Q. How does the extraction methodology influence the detection of this compound in Mentha species?

Hydrodistillation and steam distillation are common, but supercritical CO₂ extraction may preserve thermally labile compounds. Solvent polarity (e.g., hexane vs. ethanol) affects yield due to this compound’s hydrophobicity. Post-extraction concentration via rotary evaporation is advised to enhance detection limits .

Q. What are the biosynthetic precursors and pathways of this compound in plants?

Likely derived from geranyl pyrophosphate via cyclization, with enzymes like limonene synthase or menthofuran synthase implicated. Isotopic labeling (¹³C-glucose) and enzyme inhibition studies (e.g., using fosmidomycin) can validate pathways .

Advanced Research Questions

Q. How can researchers address contradictions in reported concentrations of this compound across studies?

Discrepancies often arise from:

- Instrumental sensitivity : Low-abundance compounds require calibration with authentic standards and internal controls (e.g., deuterated analogs).

- Sample heterogeneity : Genetic variability in plant populations or environmental stressors (e.g., drought) alter terpene profiles.

- Data normalization : Express concentrations relative to a stable biomarker (e.g., carane, which showed consistent 8.7% in ozone-treated Mentha ).

Q. What experimental designs are optimal for studying this compound’s stability under varying physicochemical conditions?

- Thermal stability : Use thermogravimetric analysis (TGA) or accelerated aging studies (40–80°C) with GC-MS monitoring.

- Oxidative degradation : Expose to UV light/O₃ and quantify degradation products (e.g., epoxides) via LC-MS/MS.

- Statistical validation : Apply the Wilcoxon Rank-Sum test to compare degradation rates across conditions, as done in multi-objective reliability studies .

Q. How can sublimation energy measurements inform this compound’s behavior in astrophysical or extreme environments?

Adapt the quartz crystal microbalance (QCM) method from ice sublimation studies . Calculate sublimation energy () using the Polanyi-Wigner equation:

where is the gas constant, the sublimation rate, and the pre-exponential factor. Compare with computational models (e.g., DFT) for validation.

Q. What statistical approaches resolve variability in this compound’s bioactivity assays?

- Multivariate analysis : PCA or PLS-DA to distinguish bioactive contributions from co-occurring terpenes.

- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify EC₅₀ values in antimicrobial assays.

- Uncertainty quantification : Report confidence intervals for replicate measurements, as emphasized in data integrity guidelines .

Methodological Challenges & Solutions

Q. How to mitigate matrix interference in GC-MS analysis of this compound?

- Sample cleanup : Solid-phase extraction (SPE) with silica gel to remove polar contaminants.

- Derivatization : Silylation (e.g., BSTFA) improves volatility and peak resolution.

- Method blanks : Include controls to identify column bleed or solvent impurities .

Q. What strategies validate the absence of this compound in a sample without false negatives?

- Limit of detection (LOD) : Determine via serial dilution of a standard until S/N ≥ 3.

- Spike-recovery tests : Add a known quantity to the matrix and measure recovery efficiency.

- Cross-lab validation : Replicate analyses in independent labs using harmonized protocols .

Data Interpretation & Reporting Standards

Q. How should researchers report contradictory findings about this compound’s ecological roles?

- Contextual factors : Note plant phenological stage, soil microbiota, and herbivore pressure.

- Meta-analysis : Aggregate data from public repositories (e.g., KNApSAcK) to identify trends.

- Transparency : Publish raw chromatograms and processing parameters in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.